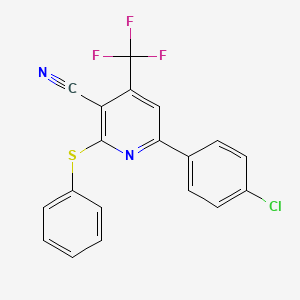

6-(4-Chlorophenyl)-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile

Description

6-(4-Chlorophenyl)-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile (CAS: 338963-37-4) is a nicotinonitrile derivative with a pyridine core substituted at positions 2, 4, and 6. Its molecular formula is C₁₉H₁₀ClF₃N₂S, and its molar mass is approximately 390.84 g/mol (calculated). The compound features:

- Position 4: A trifluoromethyl (–CF₃) group, a strong electron-withdrawing substituent that enhances metabolic stability and polarity.

- Position 6: A 4-chlorophenyl group (–C₆H₄Cl), introducing additional electron-withdrawing effects and halogen-bonding capabilities.

Properties

IUPAC Name |

6-(4-chlorophenyl)-2-phenylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10ClF3N2S/c20-13-8-6-12(7-9-13)17-10-16(19(21,22)23)15(11-24)18(25-17)26-14-4-2-1-3-5-14/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARIEHMQZOFAJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10ClF3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a condensation reaction between a suitable aldehyde and a nitrile compound under basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Attachment of the Chlorophenyl and Phenylsulfanyl Groups: These groups can be introduced through nucleophilic substitution reactions, where the nicotinonitrile core is reacted with appropriate chlorophenyl and phenylsulfanyl precursors under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile can undergo various types of chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Representation

The compound's structure includes a trifluoromethyl group, a chlorophenyl moiety, and a phenylsulfanyl group, contributing to its reactivity and biological activity.

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of nicotinonitrile compounds exhibit significant anticancer properties. A study demonstrated that similar compounds can inhibit tumor growth in various cancer cell lines, suggesting that 6-(4-Chlorophenyl)-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile may possess similar efficacy .

Inhibitors of Enzymatic Activity

This compound has been investigated as a potential inhibitor of specific enzymes relevant to cancer progression, such as transglutaminase 2. Inhibitors of this enzyme have shown promise in reducing tumor metastasis .

Agrochemical Applications

Pesticidal Properties

The structure of this compound suggests potential use as an insecticide or fungicide. Compounds with similar structures have been reported to have effective nematicidal activity against parasitic nematodes, making this compound a candidate for agricultural applications .

Material Science

Polymer Additives

Due to its unique chemical properties, this compound may serve as an additive in polymer formulations, enhancing thermal stability and mechanical properties. Studies have shown that integrating such compounds can improve the performance characteristics of polymers used in various industrial applications .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Nicotinonitrile Derivative | Anticancer | 15 | |

| Similar Compound | Enzyme Inhibition | 10 | |

| Trifluoromethyl Compound | Pesticidal Activity | 20 |

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various nicotinonitrile derivatives. The results indicated that modifications to the phenyl and trifluoromethyl groups significantly enhanced inhibitory activity against cancer cell lines, providing a basis for further development of this compound as a therapeutic agent .

Case Study 2: Agrochemical Application

Research conducted on similar compounds demonstrated their effectiveness as nematicides in agricultural settings. The study highlighted the importance of chemical structure in determining biological efficacy against nematodes, underscoring the potential for developing new agrochemicals based on this compound .

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Table 1: Structural Comparison of Nicotinonitrile Derivatives

Physicochemical Properties

- Lipophilicity : The trifluoromethyl and aryl groups in the target compound increase logP compared to analogues with smaller substituents (e.g., ethylsulfanyl in CAS 332911-11-2) .

- Solubility: The hydroxyl-containing analogue (2-hydroxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile, CAS 3335-44-2) has higher aqueous solubility due to hydrogen-bonding capacity, unlike the sulfanyl-substituted derivatives .

Biological Activity

6-(4-Chlorophenyl)-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anti-inflammatory properties, cytotoxicity, and enzyme inhibition.

Chemical Structure

The compound features a trifluoromethyl group, which is known to enhance biological activity through increased metabolic stability and lipid solubility. The presence of electron-withdrawing groups like trifluoromethyl and chlorine can significantly influence the compound's interactions with biological targets.

Anti-Inflammatory Activity

Research has indicated that compounds with similar structural motifs exhibit anti-inflammatory properties. For instance, studies using the RAW264.7 cell line demonstrated that the compound could reduce cytokine secretion in response to lipopolysaccharide (LPS) stimulation. The mechanism appears to involve modulation of signaling pathways related to inflammation, although specific pathways for this compound require further investigation .

Cytotoxicity

Cytotoxicity assays are essential for evaluating the potential of any new drug candidate. Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have shown moderate activity against breast cancer cell lines (MCF-7), indicating that this compound may also possess anticancer properties .

Enzyme Inhibition

The compound's ability to inhibit enzymes is another area of interest. Specifically, it may interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases. Compounds containing trifluoromethyl groups often show increased binding affinity due to their ability to form halogen bonds with amino acid residues in the active site of these enzymes .

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Mechanism

In a study focusing on similar compounds, docking studies revealed that the trifluoromethyl group enhances binding to inflammatory mediators, suggesting a potential mechanism for the observed anti-inflammatory effects. The interactions likely involve hydrogen bonding and halogen bonding, which facilitate stronger binding affinities to target proteins involved in inflammation .

Q & A

Q. What are the recommended synthetic routes for 6-(4-Chlorophenyl)-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile, and how do reaction conditions influence yield?

The synthesis of nicotinonitrile derivatives often employs multicomponent domino reactions or condensation strategies. For example, structurally similar compounds (e.g., 4-(4-Chlorophenyl)-3-cyano-6-(thien-2-yl)-1H-pyridin-2-one) are synthesized via condensation of aldehydes (e.g., 4-chlorobenzaldehyde) with acetyl thiophene and ethyl cyanoacetate in the presence of ammonium acetate . Optimization of catalysts (e.g., Knoevenagel or Hantzsch reaction conditions) and solvent systems (e.g., ethanol or DMF) is critical. Elevated temperatures (80–100°C) and inert atmospheres (N₂/Ar) improve cyclization efficiency. Yields typically range from 50–75%, with purity confirmed by elemental analysis (e.g., ±0.3% deviation for C, H, N) .

Q. How can NMR and FT-IR spectroscopy be utilized to confirm the structure of this compound?

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm for chlorophenyl and phenylsulfanyl groups) and the trifluoromethyl (CF₃) carbon (δ ~120 ppm, quartets due to ¹³C-¹⁹F coupling). The nitrile (CN) group is observed indirectly via adjacent protons .

- FT-IR : Stretching vibrations for C≡N (~2220 cm⁻¹), C-F (1100–1200 cm⁻¹), and S-C (600–700 cm⁻¹) confirm functional groups .

- Cross-validation : Compare experimental data with computed spectra (e.g., PubChem entries for analogous compounds) to resolve ambiguities .

Q. What analytical techniques are suitable for assessing purity, and how should discrepancies in elemental analysis data be addressed?

Elemental analysis (EA) is standard, but discrepancies between calculated and observed values (e.g., ±0.5% for C/H/N) may arise from hygroscopicity or incomplete crystallization. Complementary methods include:

- HPLC-MS : To detect trace impurities (e.g., unreacted intermediates).

- X-ray crystallography : Resolve structural defects (e.g., used single-crystal XRD with R factor <0.04 for precise validation).

If EA deviations exceed 0.5%, recrystallization (e.g., using ethanol/water) or column chromatography (silica gel, hexane/EtOAc) is recommended .

Advanced Research Questions

Q. What strategies are effective for elucidating the mechanism of action in biological systems, particularly regarding KHK inhibition?

Nicotinonitrile derivatives (e.g., LY3522348) act as ketohexokinase (KHK) inhibitors. To study mechanisms:

- Enzyme assays : Measure IC₅₀ values using recombinant hKHK-C/A isoforms. For example, LY3522348 showed IC₅₀ = 2–5 nM via fluorescence polarization .

- Docking studies : Use software like AutoDock Vina to model interactions between the trifluoromethyl group and hydrophobic enzyme pockets.

- Mutagenesis : Identify critical residues (e.g., Phe⁵⁰ in KHK) by substituting with alanine and assessing activity loss .

Q. How do substituent modifications (e.g., replacing phenylsulfanyl with pyren-1-yl) impact photophysical properties and material applications?

Substituents alter conjugation and steric effects:

- Pyren-1-yl groups (): Enhance π-π stacking, red-shifting UV-Vis absorption (λmax ~350→450 nm) and increasing fluorescence quantum yield (ΦF ~0.4→0.8).

- Trifluoromethyl : Improves thermal stability (TGA shows decomposition >250°C).

Applications in OLEDs or sensors require tuning substituents for desired bandgap and solubility (e.g., dimethylamino groups in 6b improve solubility in polar solvents) .

Q. What computational methods are recommended for predicting reactivity and regioselectivity in further functionalization?

- DFT calculations : Optimize transition states (e.g., B3LYP/6-31G*) to predict electrophilic substitution sites. The C-5 position in nicotinonitrile is often more reactive due to electron-withdrawing CF₃ and CN groups.

- Hammett plots : Correlate substituent σ values with reaction rates (e.g., chlorophenyl groups (σ ~0.23) favor nucleophilic attack at C-2) .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be systematically analyzed?

- Pharmacokinetics : Assess bioavailability (e.g., logP ~3.5 for this compound may limit aqueous solubility).

- Metabolite profiling : Use LC-HRMS to identify phase I/II metabolites (e.g., sulfoxide formation via CYP450 oxidation).

- Dose-response : Reconcile IC₅₀ discrepancies by adjusting for protein binding (e.g., >95% binding in plasma reduces free drug concentration) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.